Cas no 1599145-79-5 (1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane)

1-(Iodomethyl)-1-(2-propoxyethoxy)cyclopentane is a specialized organoiodine compound featuring a cyclopentane core substituted with an iodomethyl group and a 2-propoxyethoxy side chain. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. The presence of both iodine and ether functionalities enhances its versatility as an intermediate for constructing complex molecules. The propoxyethoxy moiety improves solubility in organic solvents, facilitating handling in synthetic applications. Its stability under controlled conditions ensures reliable performance in multi-step transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of cyclic frameworks is required.
1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane structure
1599145-79-5 structure
Product Name:1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane
CAS No:1599145-79-5
MF:C11H21IO2
MW:312.187716245651
CID:6411532
PubChem ID:114774139
Update Time:2025-06-03

1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane Chemical and Physical Properties

Names and Identifiers

    • 1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane
    • EN300-1134948
    • 1599145-79-5
    • Inchi: 1S/C11H21IO2/c1-2-7-13-8-9-14-11(10-12)5-3-4-6-11/h2-10H2,1H3
    • InChI Key: XZJVWACYDCKUMZ-UHFFFAOYSA-N
    • SMILES: ICC1(CCCC1)OCCOCCC

Computed Properties

  • Exact Mass: 312.05863g/mol
  • Monoisotopic Mass: 312.05863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 18.5Ų

1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane Pricemore >>

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Additional information on 1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane

Introduction to 1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane (CAS No. 1599145-79-5)

1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane, identified by its Chemical Abstracts Service (CAS) number 1599145-79-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of cyclopentane derivatives, which are widely recognized for their diverse pharmacological properties and structural versatility. The presence of both an iodomethyl group and a 2-propoxyethoxy moiety in its molecular structure endows it with unique reactivity and potential applications in drug development.

The iodomethyl substituent is particularly noteworthy as it serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures with high precision. The 2-propoxyethoxy group, on the other hand, introduces a hydrophilic nature to the molecule, which can be advantageous in improving solubility and bioavailability in pharmaceutical formulations.

Recent advancements in the field of medicinal chemistry have highlighted the importance of cyclopentane derivatives in the design of novel therapeutic agents. The rigid cyclopentane ring can mimic the conformational preferences of biologically active molecules, thereby enhancing binding affinity to target proteins or enzymes. Moreover, the structural flexibility provided by the 2-propoxyethoxy chain allows for fine-tuning of physicochemical properties, making this class of compounds attractive for drug discovery efforts.

In particular, 1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane has been explored as a key intermediate in the synthesis of more complex pharmacophores. Its reactivity towards palladium-catalyzed cross-coupling reactions has been leveraged to introduce various aryl or vinyl groups, leading to derivatives with enhanced biological activity. For instance, researchers have utilized this compound to develop novel analogs of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The pharmaceutical industry has shown considerable interest in this compound due to its potential as a building block for next-generation drugs. By incorporating different substituents at the cyclopentane core, chemists can generate a library of compounds with tailored properties for specific therapeutic applications. The iodomethyl group facilitates late-stage diversification, allowing for rapid screening and optimization of drug candidates.

From a synthetic chemistry perspective, 1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane exemplifies the elegance of functional group interconversion. The compound can be readily synthesized via multi-step routes that involve halogenation strategies and etherification reactions. These synthetic methodologies are well-documented in academic literature and have been optimized for scalability and reproducibility.

One notable application of this compound is in the development of radiolabeled probes for positron emission tomography (PET) imaging. The presence of an iodine atom makes it a suitable candidate for radioactive labeling, enabling researchers to visualize biological processes non-invasively. Such probes are invaluable tools in preclinical studies, providing insights into drug metabolism and distribution within living organisms.

The versatility of 1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane extends beyond pharmaceutical applications. In materials science, derivatives of this compound have been investigated for their potential use in polymer synthesis and as intermediates in specialty chemical manufacturing. The cyclopentane ring's stability under various conditions makes it an attractive scaffold for designing high-performance materials.

Recent research has also explored the use of computational methods to predict the reactivity and biological activity of 1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane derivatives. Machine learning models have been trained on large datasets to identify structural features that correlate with desired pharmacological outcomes. These computational approaches accelerate the drug discovery process by allowing virtual screening of thousands of potential candidates before experimental synthesis.

In conclusion,1-(iodomethyl)-1-(2-propoxyethoxy)cyclopentane (CAS No. 1599145-79-5) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, its importance in advancing chemical biology and drug development is likely to grow further.

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